Isosulfametoxazol

Descripción general

Descripción

Sulfamethoxazole is an oral sulfonamide antibiotic, given in combination with trimethoprim, used to treat a variety of infections of the urinary tract, respiratory system, and gastrointestinal tract .

Synthesis Analysis

Sulfamethoxazole (SMZ) is a synthetic broad-spectrum antibiotic of biopharmaceutical classification system (BCS) class IV, with both low solubility and permeability . Two crystalline salts of SMZ (SMZBr and SMZNO3) have been synthesized from solution crystallization .

Molecular Structure Analysis

The molecular structure of Sulfamethoxazole has been characterized using X-ray (single and powder), spectroscopic (infrared, FT-IR) and thermal (DSC and TGA) techniques .

Chemical Reactions Analysis

Sulfamethoxazole undergoes a derivatization reaction based on the reaction of a primary amine with nitrite to form a diazonium salt and a subsequent coupling reaction with N-(1-naphthyl)ethylenediamine (NEDA) to form an intensively colored product .

Physical And Chemical Properties Analysis

Sulfamethoxazole is a synthetic broad-spectrum antibiotic of biopharmaceutical classification system (BCS) class IV, with both low solubility and permeability .

Aplicaciones Científicas De Investigación

Monitoreo ambiental

Isosulfametoxazol: , comúnmente conocido como Sulfametoxazol (SMX), se detecta con frecuencia en muestras ambientales debido a su uso generalizado como antibiótico. Su presencia en el medio ambiente es una preocupación debido al posible desarrollo de resistencia a los antibióticos. Los estudios han utilizado SMX como marcador para monitorear la contaminación ambiental y evaluar la efectividad de los procesos de tratamiento de aguas residuales .

Análisis de la composición microbiana del suelo

La investigación ha demostrado que SMX puede afectar significativamente la composición microbiana del suelo. Altera la abundancia de genes de resistencia a los antibióticos y puede acumularse en cultivos como la lechuga cuando se utiliza suelo contaminado. Esta aplicación es crucial para comprender el impacto de los antibióticos en la agricultura y los riesgos potenciales para la salud humana .

Ecotoxicología

La presencia de SMX en los cuerpos de agua ha generado preocupación por sus efectos ecotoxicológicos. La investigación en este campo se centra en el impacto de SMX en los organismos acuáticos y los ecosistemas. El objetivo es comprender los riesgos ambientales asociados con la contaminación por antibióticos y desarrollar estrategias para mitigar estos riesgos .

Estudios de resistencia a los antibióticos

SMX se utiliza en estudios científicos para explorar los mecanismos de resistencia a los antibióticos. Al examinar cómo las bacterias se adaptan a la presencia de SMX, los investigadores pueden obtener información sobre las vías genéticas y bioquímicas involucradas en la resistencia. Este conocimiento es vital para desarrollar nuevos antibióticos y estrategias de mitigación de la resistencia .

Investigación sobre la fotodegradación

La fotodegradación indirecta de SMX es un tema de interés en el campo de la química ambiental. Los investigadores estudian la descomposición de SMX bajo diversas condiciones de luz para comprender sus vías de degradación y mejorar la eficiencia de la fotodegradación como método de tratamiento para el agua contaminada .

Desarrollo de métodos analíticos

SMX se utiliza a menudo como compuesto modelo en el desarrollo de nuevos métodos analíticos para detectar antibióticos en muestras ambientales. Estos métodos apuntan a ser más sensibles, precisos y eficientes, contribuyendo a una mejor vigilancia y control de la contaminación por antibióticos .

Mecanismo De Acción

Target of Action

Isosulfamethoxazole is a bacteriostatic sulfonamide antibiotic that interferes with folic acid synthesis in susceptible bacteria . The primary target of Isosulfamethoxazole is the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is necessary for bacterial growth and division .

Mode of Action

Isosulfamethoxazole, being a structural analog of para-aminobenzoic acid (PABA), competes with PABA to bind to dihydropteroate synthetase . By inhibiting this enzyme, Isosulfamethoxazole prevents the conversion of PABA and dihydropteroate diphosphate to dihydrofolic acid, or dihydrofolate . This results in the inhibition of bacterial folic acid synthesis, thereby preventing the growth and division of bacteria .

Biochemical Pathways

The action of Isosulfamethoxazole affects the biosynthesis of nucleic acids and proteins, which are necessary for bacterial growth and division . By inhibiting the synthesis of dihydrofolic acid, Isosulfamethoxazole disrupts two consecutive steps in the biosynthesis of nucleic acids and proteins . This disruption in the biochemical pathways leads to the bacteriostatic effect of Isosulfamethoxazole .

Pharmacokinetics

Isosulfamethoxazole is well-absorbed when administered orally . It distributes into most body tissues as well as into sputum, vaginal fluid, and middle ear fluid . About 70% of the drug is bound to plasma proteins . Isosulfamethoxazole is metabolized in the liver through hepatic acetylation and glucuronidation . The elimination half-life of Isosulfamethoxazole is approximately 10 hours, and it is excreted primarily through the kidneys .

Result of Action

The molecular and cellular effects of Isosulfamethoxazole’s action result in the inhibition of bacterial growth and division . By preventing the synthesis of folic acid, a crucial component for the production of nucleic acids and proteins, Isosulfamethoxazole effectively halts the proliferation of susceptible bacteria .

Action Environment

The action, efficacy, and stability of Isosulfamethoxazole can be influenced by various environmental factors. For instance, pH has a significant impact on the adsorption of Isosulfamethoxazole . Moreover, the presence of microplastics in the environment can affect the fate and risk of Isosulfamethoxazole, as microplastics can serve as carriers that adsorb and enrich Isosulfamethoxazole . Furthermore, microbial degradation plays a major role in the removal of Isosulfamethoxazole from the environment .

Safety and Hazards

Direcciones Futuras

Propiedades

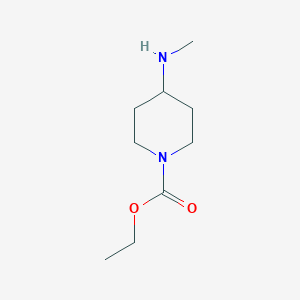

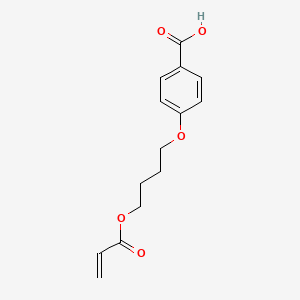

IUPAC Name |

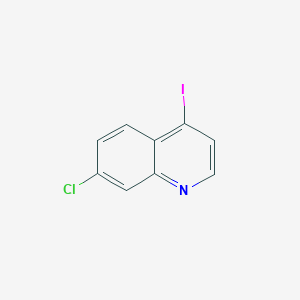

4-amino-N-(3-methyl-1,2-oxazol-5-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O3S/c1-7-6-10(16-12-7)13-17(14,15)9-4-2-8(11)3-5-9/h2-6,13H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBLGZYOVYFTAOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401300825 | |

| Record name | 5-Sulfanilamido-3-methylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401300825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17103-52-5 | |

| Record name | 5-Sulfanilamido-3-methylisoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17103-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isosulfamethoxazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017103525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Sulfanilamido-3-methylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401300825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOSULFAMETHOXAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3XMP53EZ8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2'-Methylenebis[6-(2-hydroxy-5-methylbenzyl)-p-cresol]](/img/structure/B1588969.png)

![1-(Imidazo[1,2-a]pyridin-2-yl)ethanone](/img/structure/B1588982.png)

![5-Chloro-7-methyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B1588988.png)